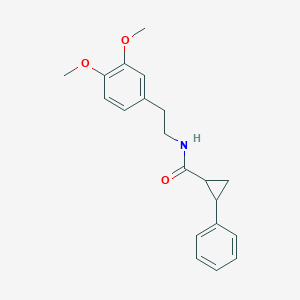

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE

Description

N¹-(3,4-Dimethoxyphenethyl)-2-phenyl-1-cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a unique structural framework. The molecule features a cyclopropane ring fused to a phenyl group at the 2-position and a carboxamide moiety at the 1-position. The N¹-substituent is a 3,4-dimethoxyphenethyl group, which introduces methoxy substituents at the 3- and 4-positions of the aromatic ring.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-18-9-8-14(12-19(18)24-2)10-11-21-20(22)17-13-16(17)15-6-4-3-5-7-15/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZDGTYOOAPSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2CC2C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.

Cyclopropanation: The phenyl group is introduced through a cyclopropanation reaction, which involves the formation of a cyclopropane ring.

Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () shares a cyclopropane-carboxamide backbone with the target compound but differs in substituents:

- Amide substitution : The target compound has a phenethyl-amide group (N¹-(3,4-dimethoxyphenethyl)), whereas the analog employs a diethylamide group.

- Aromatic substitution: The analog features a single 4-methoxyphenoxy group at the 2-position of the cyclopropane, while the target compound has a 2-phenyl group and a 3,4-dimethoxyphenethyl substituent on the amide nitrogen.

- Similar diastereoselectivity issues may arise in the synthesis of the target compound .

Physicochemical and Pharmacological Implications

- Lipophilicity: The 3,4-dimethoxyphenethyl group in the target compound likely increases lipophilicity compared to the analog’s 4-methoxyphenoxy group. This could enhance blood-brain barrier penetration, a desirable trait for CNS-targeting drugs.

- Metabolic Stability : The diethylamide in the analog may undergo faster hepatic metabolism compared to the phenethyl-amide in the target compound, which is bulkier and less prone to oxidative degradation.

- Receptor Binding: Methoxy groups are known to engage in hydrogen bonding and π-π stacking interactions with biological targets. The dual methoxy substitution in the target compound may offer enhanced affinity for receptors like serotonin or dopamine transporters compared to mono-methoxy analogs .

Biological Activity

N~1~-(3,4-Dimethoxyphenethyl)-2-phenyl-1-cyclopropanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H21N O3

- Molecular Weight : 299.36 g/mol

- IUPAC Name : this compound

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Research indicates that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to pain modulation and mood regulation.

Pharmacological Effects

- Analgesic Activity : Studies have shown that this compound possesses analgesic properties, potentially by modulating pain pathways in the central nervous system.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in animal models, suggesting its utility in treating conditions characterized by inflammation.

- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from damage caused by oxidative stress, contributing to its potential role in neurodegenerative disease management.

Study 1: Analgesic Efficacy

A recent study evaluated the analgesic efficacy of this compound in a rodent model of acute pain. The results indicated a significant reduction in pain response compared to control groups, suggesting effective analgesic properties.

Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was administered to mice with induced inflammation. Results showed a marked decrease in pro-inflammatory cytokines and an increase in anti-inflammatory markers, supporting its potential as an anti-inflammatory agent.

Comparative Analysis of Biological Activity

| Activity Type | This compound | Other Compounds |

|---|---|---|

| Analgesic | Significant pain reduction in rodent models | Morphine (high) |

| Anti-inflammatory | Decreased cytokine levels | Ibuprofen (moderate) |

| Neuroprotective | Protection against oxidative stress | Curcumin (high) |

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activation of NF-kB, a key transcription factor involved in inflammatory responses. This inhibition suggests a potential mechanism for its anti-inflammatory effects.

In Vivo Studies

In vivo studies corroborate the findings from in vitro experiments. Animal models treated with the compound exhibited reduced inflammation markers and improved behavioral outcomes in pain sensitivity tests.

Q & A

Q. Q: What are the standard synthetic routes for N~1~-(3,4-dimethoxyphenethyl)-2-phenyl-1-cyclopropanecarboxamide, and how can reaction conditions influence diastereomeric ratios?

A: The compound is typically synthesized via cyclopropane ring formation or carboxamide coupling. A representative method involves:

- Procedure B (adapted from similar cyclopropane derivatives): Reacting a cyclopropene precursor (e.g., N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide) with a phenethylamine derivative (e.g., 3,4-dimethoxyphenethylamine) under reflux conditions in dichloromethane or ethanol .

- Diastereoselectivity : Adjusting equivalents of reactants (e.g., 4.0 equiv. of phenolic nucleophile) and using silica gel chromatography can achieve high diastereomeric ratios (dr 23:1 in related compounds). Reaction temperature (room temp. vs. reflux) and solvent polarity significantly impact stereochemical outcomes .

Q. Q: What advanced analytical techniques are critical for confirming the stereochemistry and purity of this compound?

A:

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar azanium chloride derivatives (monoclinic P21/c space group, unit cell parameters: a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å) .

- NMR Spectroscopy : ¹H/¹³C-NMR chemical shifts (e.g., aromatic protons at δ 6.7–7.3 ppm, cyclopropane protons at δ 1.2–2.1 ppm) and coupling constants (J values) confirm regiochemistry and stereochemistry .

- Chromatography : Preparative TLC or HPLC ensures purity (>95%), critical for biological assays .

Biological Activity and Mechanism

Q. Q: How can researchers design experiments to evaluate the compound’s biological activity, particularly its enzyme/receptor interactions?

A:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes.

- In Vitro Assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination) with fluorogenic substrates. For example, test inhibition of acetylcholinesterase using Ellman’s method .

- Contradiction Mitigation : Replicate assays under varying pH/temperature conditions to address inconsistencies in activity data, as seen in pyrazole derivatives .

Q. Q: What safety protocols are essential for handling this compound in laboratory settings?

A:

- Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure; OV/AG/P99 cartridges are required for higher concentrations .

- Skin/Eye Protection : Wear nitrile gloves and goggles, as the compound may cause severe eye irritation (IARC Category 2B carcinogen potential) .

- Waste Disposal : Incinerate in a certified hazardous waste facility to avoid environmental release of methoxy-phenyl byproducts .

Data Contradiction Analysis

Q. Q: How should researchers resolve contradictions in reported biological activities or synthetic yields?

A:

- Synthetic Yield Variability : Trace impurities (e.g., residual solvents) or unoptimized stoichiometry may cause yield discrepancies. Use Karl Fischer titration to confirm solvent-free products and repeat reactions with strict stoichiometric control .

- Biological Activity Conflicts : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay methodologies (e.g., fluorometric vs. colorimetric) can skew results. Standardize protocols using CLSI guidelines and include positive controls (e.g., tamoxifen for cytotoxicity assays) .

Advanced Research Applications

Q. Q: What novel applications does this compound have in materials science or medicinal chemistry?

A:

- Drug Delivery Systems : Its lipophilicity (predicted logP ~3.5) enables nanoparticle encapsulation for targeted CNS delivery. Test permeability using BBB-on-a-chip models .

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and evaluate pharmacokinetic differences in vivo .

- Computational Modeling : Perform MD simulations (AMBER force field) to predict metabolic stability and metabolite formation .

Stability and Degradation

Q. Q: What conditions accelerate decomposition, and how can stability be monitored during storage?

A:

- Accelerated Degradation : Exposure to UV light or acidic conditions (pH <4) hydrolyzes the cyclopropane ring. Monitor via LC-MS for degradation products (e.g., phenylacetic acid derivatives) .

- Storage Recommendations : Store at –20°C under argon; conduct stability studies using TGA/DSC to determine shelf life (>12 months at –20°C) .

Comparative Analysis with Analogues

Q. Q: How does modifying the 3,4-dimethoxyphenethyl group impact bioactivity?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.